![molecular formula C28H24F5NO4S B557767 Fmoc-Cys(tBu)-OPfp CAS No. 109434-23-3](/img/structure/B557767.png)
Fmoc-Cys(tBu)-OPfp
Overview
Description
“Fmoc-Cys(tBu)-OH” is an Fmoc protected cysteine derivative . It is an amino acid building block used in peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-sensitive protecting group used in solid-phase peptide synthesis. The “tBu” or “tert-butyl” group is an acid-sensitive protecting group .
Synthesis Analysis
“Fmoc-Cys(tBu)-OH” exhibits excellent synthesis characteristics when used in Fmoc solid-phase peptide synthesis . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Molecular Structure Analysis
The molecular formula of “Fmoc-Cys(tBu)-OH” is C22H25NO4S . Its molecular weight is 399.50 g/mol . The InChI string representation of its structure is 1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
.
Chemical Reactions Analysis
The propensity of the DKP formation from a certain peptide sequence was strongly subjected to the type of the base and solvent for the Fmoc removal . The Fmoc group is removed under basic conditions, typically using piperidine .
Physical And Chemical Properties Analysis
“Fmoc-Cys(tBu)-OH” is a white solid . It has a melting point of 133-136 °C . It is stable under normal temperatures and pressures .
Scientific Research Applications
Peptide Synthesis Enhancement
Fmoc-Cys(tBu)-OPfp is integral in the field of peptide synthesis, where it serves as a pivotal reagent for introducing acid-labile protecting groups compatible with the Fmoc/tBu strategy. This method is particularly beneficial for the selective construction of disulfide bonds, which are crucial in the formation of protein structures. The development and application of such derivatives significantly enhance the efficiency and reliability of peptide synthesis processes, as evidenced by research focusing on the stability and compatibility of different Cys-protecting groups against trifluoroacetic acid (TFA) (Góngora-Benítez et al., 2012).
Green Chemistry in Peptide Synthesis
The use of this compound aligns with efforts towards greener chemistry practices in peptide synthesis. Studies highlight the significant environmental impact reduction when adopting greener solvents and methods in the Fmoc/tBu solid-phase peptide synthesis (SPPS). These efforts not only aim to minimize the use of hazardous solvents but also to maintain, if not improve, the efficiency and efficacy of peptide synthesis for research and industrial applications (Al Musaimi, de la Torre, & Albericio, 2020).
Development of Cyclic Peptides and Spiroligomers
In the development of cyclic peptides and spiroligomers, this compound plays a crucial role. The synthesis of cyclic peptides, which are of interest due to their potential as anti-malarials, showcases the utility of Fmoc/tBu chemistry in creating compounds with high yield and cyclization efficiency. These cyclic peptides demonstrate potent in vitro activity against specific strains of Plasmodium falciparum, suggesting their potential in malaria treatment (Fagúndez, Sellanes, & Serra, 2018). Similarly, the Fmoc protection of bis-amino acids enables the synthesis of functionally diverse spiroligomers, further expanding the toolkit for developing novel biochemical compounds (Xie et al., 2022).
Mechanism of Action
Safety and Hazards
Future Directions
Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . Therefore, “Fmoc-Cys(tBu)-OH” will continue to play a significant role in peptide synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-Cys(tBu)-OPfp is involved in the formation of disulfide bonds, a critical component of protein structure . It exhibits excellent synthesis characteristics when used in Fmoc solid phase peptide synthesis . The exact biomolecules it interacts with and the nature of these interactions are subject to the specific biochemical reactions it is involved in.
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. It is used in Fmoc solid-phase peptide synthesis, a method for creating peptides . It may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression, depending on the specific context of the biochemical reaction.
Temporal Effects in Laboratory Settings
This compound exhibits high chemical stability and thermal stability . It does not easily decompose under regular experimental conditions
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis . It may interact with enzymes or cofactors within this pathway. The specific effects on metabolic flux or metabolite levels would depend on the context of the biochemical reaction.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO4S/c1-28(2,3)39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQZWMUIWPEDOT-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572903 | |
Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109434-23-3 | |
Record name | S-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-cysteine 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109434-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentafluorophenyl S-tert-butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-cysteinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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